molecular formula C10H8N4O4 B10829094 2-NP-Ahd

2-NP-Ahd

Cat. No.: B10829094
M. Wt: 248.19 g/mol
InChI Key: FULJCJZKZXOFQZ-VZUCSPMQSA-N
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Description

2-Nitrophenylaminohexane (2-NP-Ahd) is an organic compound characterized by its pale yellow solid form. It is soluble in various organic solvents such as ethanol and dichloromethane. This compound is primarily used as a reducing agent in organic synthesis, particularly for the reduction of carbonyl-containing compounds like ketones and aldehydes into their corresponding alcohols. Additionally, it can reduce nitrites to amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenylaminohexane typically involves the reaction of 2-nitrotoluene with hexanedial. The process begins with the condensation of 2-nitrotoluene and hexanedial in the presence of sodium carbonate, forming an intermediate compound, 1-[2-(hexylamino)phenyl]propanone. This intermediate is then hydrolyzed under acidic conditions (using sulfuric acid) to yield the final product, 2-Nitrophenylaminohexane .

Industrial Production Methods: Industrial production of 2-Nitrophenylaminohexane follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Safety measures are crucial due to the compound’s toxicity and potential hazards during synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenylaminohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitrophenylaminohexane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Nitrophenylaminohexane exerts its reducing effects involves the transfer of electrons to the target molecule, facilitating the reduction process. The molecular targets include carbonyl groups in ketones and aldehydes, which are converted to alcohols. The pathways involved in these reactions are typically catalytic, involving intermediate complexes that stabilize the transition states .

Comparison with Similar Compounds

Uniqueness: 2-Nitrophenylaminohexane is unique due to its specific structure that allows for efficient reduction of carbonyl compounds and nitrites.

Properties

IUPAC Name

1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJCJZKZXOFQZ-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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